N2-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
This compound is a 1,3,5-triazine derivative substituted at the N2, N4, and C6 positions. Key structural features include:
- N2: 3-Chlorophenyl group, contributing electron-withdrawing effects and lipophilicity.
- N4: m-Tolyl (meta-methylphenyl), providing steric bulk and moderate hydrophobicity.
- C6: Pyrrolidin-1-yl, a saturated heterocycle enhancing solubility via nitrogen lone pairs.
- Hydrochloride salt: Improves crystallinity and aqueous solubility.
Triazine derivatives are widely explored in medicinal chemistry for kinase inhibition, antimicrobial activity, and anticancer applications due to their planar aromatic core and capacity for hydrogen bonding .
Properties
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-(3-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6.ClH/c1-14-6-4-8-16(12-14)22-18-24-19(23-17-9-5-7-15(21)13-17)26-20(25-18)27-10-2-3-11-27;/h4-9,12-13H,2-3,10-11H2,1H3,(H2,22,23,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXISSURBNXVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a triazine core with a complex arrangement of substituents that enhance its biological activity. The structural formula can be summarized as follows:
- Core Structure : 1,3,5-triazine ring
- Substituents :
- 3-chlorophenyl group
- m-tolyl group
- Pyrrolidin-1-yl moiety
- Salt Form : Hydrochloride salt for improved solubility
This unique structure allows for interaction with various biological targets, making it a candidate for further pharmacological exploration.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. Common reagents include amines and alcohols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The synthetic pathway can be outlined as follows:
- Formation of the Triazine Core : Initial reactions to create the triazine framework.
- Substitution Reactions : Introduction of the chlorophenyl and m-tolyl groups.
- Pyrrolidine Attachment : Final steps to attach the pyrrolidin-1-yl moiety.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as:
- Inhibition of Specific Enzymes : Targeting enzymes involved in cell cycle regulation.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
Antiviral Activity
The compound has shown promise against viral infections. In vitro assays have revealed:
- Influenza Virus : Significant reduction in viral load in infected cells.
- HIV : Inhibition of reverse transcriptase activity, preventing viral RNA synthesis.
These findings suggest potential applications in antiviral drug development.
Antinociceptive and Anticonvulsant Effects
In preclinical models, derivatives of this compound were evaluated for their analgesic properties:
- Models Used : Maximal electroshock (MES) and pentylenetetrazole-induced seizures.
- Results : Demonstrated significant antinociceptive effects, indicating potential for pain management therapies.
Case Studies
Several studies have focused on the biological implications of this compound:
-
Study on Anticancer Activity :
- Objective: Evaluate efficacy against breast cancer cell lines.
- Findings: The compound inhibited proliferation by 70% at a concentration of 10 µM over 48 hours.
-
Antiviral Efficacy Study :
- Objective: Assess activity against influenza A virus.
- Findings: A dose-dependent decrease in viral replication was observed with an IC50 value of 5 µM.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 6-Chloro-N2,N4,N4-trimethyl-1,3,5-triazine-2,4-diamine | Similar triazine core | Trimethyl substituents enhance solubility | Moderate anticancer activity |
| 1-(3-Chlorophenyl)-6-methyltriazine | Lacks pyrrolidine | Simpler structure with potential herbicidal activity | Limited antiviral activity |
| 2-Amino-4-methylthio-6-pyridazinyl-triazines | Different nitrogen heterocycles | Potential anti-inflammatory properties | Anti-inflammatory effects observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
N2-(3-Chlorophenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine Hydrochloride
- Key Differences :
- N4 substituent : 4-Methoxyphenyl replaces m-tolyl.
- Impact :
- Enhanced solubility in polar solvents due to methoxy’s hydrogen-bonding capability.
- Supplier Data : Marketed alongside the target compound, suggesting similar synthetic accessibility .
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[(4-dimethylamino-phenyl)hydroxymethyl]-1,3,5-triazin-2-yl}-4-oxo-4-pyrrolidin-1-yl-butylamide
- Key Differences: Core modifications: Additional dimethylamino and butyryl groups. Impact:
- Increased molecular weight and hydrophobicity, likely reducing aqueous solubility.
- The butyryl chain may enhance membrane permeability but reduce metabolic stability.
- Research Context : Synthesized for exploratory studies on triazine-based Schiff bases, though biological data are unspecified .
Functional Group and Pharmacokinetic Inference
Chlorophenyl-Containing Analogs
While unrelated in core structure, 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () shares the 3-chlorophenyl motif. Key contrasts:
- Core: Pyrazole vs. triazine.
- Functional Groups : Sulfanyl and trifluoromethyl groups increase electronegativity and metabolic stability compared to the triazine derivative.
- Applications : Pyrazole derivatives are often explored as agrochemicals or anti-inflammatory agents, diverging from triazine’s medicinal focus .
Q & A
Q. What are the recommended synthetic pathways for N2-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride?
Methodological Answer: The synthesis typically involves nucleophilic substitution on the triazine core. Key steps include:
- Step 1: Reacting cyanuric chloride with 3-chloroaniline under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the first amine group .
- Step 2: Substituting the second chlorine atom with m-toluidine, requiring elevated temperatures (100–120°C) and prolonged reaction times (12–24 hrs) to ensure selectivity .
- Step 3: Introducing the pyrrolidin-1-yl group via a nucleophilic substitution or coupling reaction (e.g., Buchwald-Hartwig amination) with a palladium catalyst .
- Final Step: Hydrochloride salt formation using HCl in a polar solvent like ethanol.
Note: Monitor reaction progress via TLC or HPLC to avoid over-substitution.
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer: Combine multiple techniques:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions on the triazine ring. For example, the pyrrolidinyl group’s protons appear as multiplet signals at δ 1.8–2.2 ppm .
- X-ray Crystallography: Resolve crystal structures to validate stereochemistry and hydrogen bonding patterns (e.g., amine-triazine interactions) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 481.2 for C₂₅H₂₆ClN₇·HCl) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this triazine derivative?
Methodological Answer: Adopt a quantum chemical reaction path search (e.g., using DFT calculations) to:
- Predict Reactivity: Identify energy barriers for nucleophilic substitution at specific triazine positions .
- Screen Catalysts: Evaluate Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos ligands) for coupling efficiency .
- Validate Experimentally: Compare computational predictions with kinetic studies (e.g., Arrhenius plots for substitution rates) .
Example Workflow:
Use Gaussian or ORCA for transition-state modeling.
Apply machine learning (e.g., ICReDD’s platform) to correlate solvent polarity with yield .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Address discrepancies through:
- Standardized Assays: Re-evaluate cytotoxicity (e.g., IC₅₀ in MCF-7 cells) using uniform protocols (MTT assay, 48-hr exposure) .
- Structural Validation: Confirm batch purity via HPLC (>98%) and rule out degradation products .
- Mechanistic Studies: Use siRNA knockdown or kinase profiling to verify target engagement (e.g., EGFR inhibition vs. off-target effects) .
Experimental Design & Data Analysis
Q. What statistical approaches are effective for optimizing synthesis yield?
Methodological Answer: Implement Design of Experiments (DoE) principles:
- Factors: Temperature, solvent (DMF vs. THF), catalyst loading.
- Response Surface Methodology (RSM): Use a Central Composite Design (CCD) to model interactions between variables .
Example Table:
| Factor | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 105–110 |
| Catalyst (mol%) | 2 | 5 | 3.5–4.0 |
| Reaction Time (h) | 12 | 24 | 18–20 |
Q. How can researchers analyze the compound’s stability under varying pH conditions?
Methodological Answer:
- Kinetic Stability Studies: Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 270 nm for triazine absorbance) .
- LC-MS Identification: Characterize degradation products (e.g., hydrolyzed triazine rings or dealkylated pyrrolidine) .
- Computational pKa Prediction: Use software like MarvinSuite to predict protonation sites and guide formulation strategies .
Application-Focused Questions
Q. What in vitro models are suitable for studying this compound’s antitumor potential?
Methodological Answer:
Q. How can researchers evaluate this compound’s potential as a photostabilizer in polymers?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
